![molecular formula C36H26N8Ru+2 B14778605 Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)
Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate is a complex compound with the molecular formula C36H26Cl2N8Ru and a molecular weight of 813.63 . This compound is primarily used in scientific research and is known for its unique properties and applications in various fields such as chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate involves the coordination of 2,2’-bipyridyl and 2,2’-bipyrazine ligands to a ruthenium center. The reaction typically takes place under controlled conditions, often requiring an inert atmosphere and specific solvents to ensure the stability of the compound .
Industrial Production Methods
化学反应分析
Types of Reactions
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by specific oxidizing agents.
Reduction: Reduction reactions can also occur, typically involving reducing agents that target the ruthenium center.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium complexes, while substitution reactions can produce new coordination compounds with different ligands .
科学研究应用
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate has several scientific research applications, including:
作用机制
The mechanism of action of Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate involves its interaction with molecular targets through coordination chemistry. The ruthenium center plays a crucial role in mediating these interactions, often involving electron transfer processes and the formation of coordination complexes . The pathways involved can vary depending on the specific application and the nature of the interacting molecules .
相似化合物的比较
Similar Compounds
Bis(2,2’-bipyridyl)ruthenium(II) chloride: Similar in structure but lacks the bipyrazine ligand.
Bis(2,2’-bipyridyl)(2,2’-bipyrazine)ruthenium(II) chloride: Similar but with different ligand arrangements.
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)ruthenium(II) chloride: Similar but with variations in the phenyl group.
Uniqueness
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate is unique due to its specific ligand arrangement and the presence of both bipyridyl and bipyrazine ligands. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
属性
分子式 |
C36H26N8Ru+2 |
|---|---|
分子量 |
671.7 g/mol |
IUPAC 名称 |
2-pyridin-2-ylpyridine;2-quinoxalin-2-ylquinoxaline;ruthenium(2+) |
InChI |
InChI=1S/C16H10N4.2C10H8N2.Ru/c1-3-7-13-11(5-1)17-9-15(19-13)16-10-18-12-6-2-4-8-14(12)20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-10H;2*1-8H;/q;;;+2 |
InChI 键 |
LNSRQASSNKPMKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4N=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


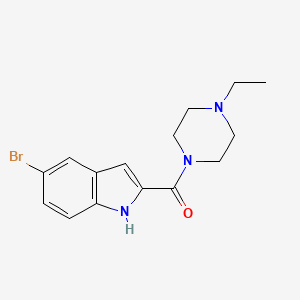
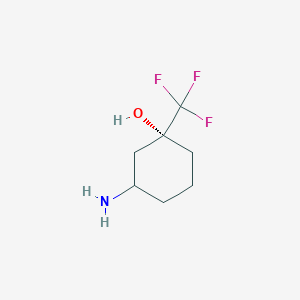
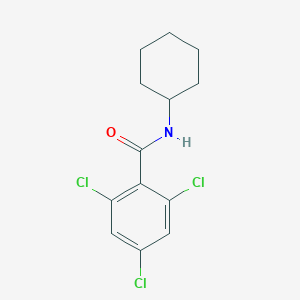
![3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778548.png)
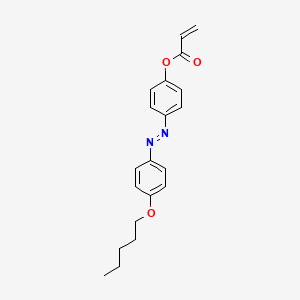
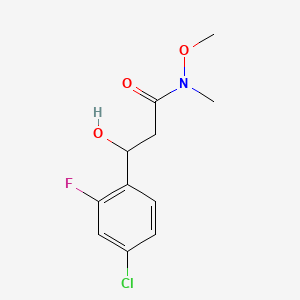
![3-[5-(4-Chlorophenyl)-2-furanyl]propanoate](/img/structure/B14778569.png)

![2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid](/img/structure/B14778584.png)
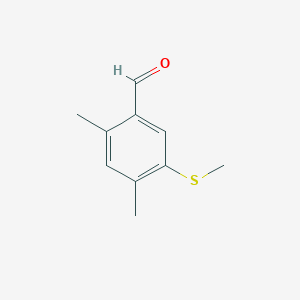

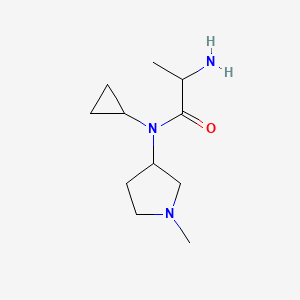
![(3S)-1-(2-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B14778622.png)

